molecular formula C6H6N2O3 B154726 2-Methoxy-5-nitropyridine CAS No. 5446-92-4

2-Methoxy-5-nitropyridine

Cat. No. B154726
CAS RN: 5446-92-4
M. Wt: 154.12 g/mol
InChI Key: WUPLOZFIOAEYMG-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitropyridine is a compound that has been synthesized through various methods, often involving substitution reactions. It is a derivative of pyridine, a heterocyclic aromatic organic compound, which has been modified by the introduction of a methoxy group at the second position and a nitro group at the fifth position on the pyridine ring. This compound has been the subject of numerous studies due to its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of 2-methoxy-5-nitropyridine and its derivatives has been achieved through different pathways. One method involves the substitution reactions of 5-nitropyridine-2-sulfonic acid or its potassium salt, leading to a high yield of the desired product . Another approach includes the nitration of 2-methoxy-3-hydroxypyridine, where the nitro group enters the pyridine ring at specific positions influenced by the orienting effects of existing substituents . Additionally, a one-pot synthesis method has been reported, starting from 2,6-dichloro-3-nitropyridine, using ammonium hydroxide and methanol in a sodium hydroxide solution, achieving a good yield and high purity .

Molecular Structure Analysis

The molecular and crystal structures of 2-methoxy-5-nitropyridine derivatives have been extensively studied using various spectroscopic techniques and quantum chemical calculations. X-ray crystallography has been employed to determine the solid-state structure of these compounds, revealing features such as hydrogen bonding and π-π stacking interactions . Vibrational spectroscopic studies, including FT-Raman and FT-IR, along with NMR spectroscopy, have been used to investigate the molecular conformation and to assign vibrational frequencies . Density functional theory (DFT) calculations have provided insights into the electronic properties and potential energy distributions within these molecules .

Chemical Reactions Analysis

The reactivity of 2-methoxy-5-nitropyridine has been analyzed in various studies. For instance, the nitration reaction of related compounds has been explored, demonstrating the influence of substituents on the direction of electrophilic substitution . The synthesis of derivatives has also been investigated, where different functional groups are introduced into the pyridine ring, leading to a diverse range of compounds with varying properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-5-nitropyridine derivatives have been characterized through experimental and theoretical methods. The absorption and fluorescence properties of these compounds have been studied using UV-vis absorption and fluorescence spectroscopy, indicating their potential use in optical materials . Theoretical calculations have predicted high non-linear optical activity, which is significant for the development of new optical and electronic devices . Additionally, molecular docking studies have been carried out to explore the potential biomedical applications of these molecules .

Scientific Research Applications

Synthesis Processes

2-Methoxy-5-nitropyridine is a compound that has been extensively studied in various synthesis processes. For instance, Bakke et al. (2003) investigated its synthesis through substitution reactions of 5-nitropyridine-2-sulfonic acid, achieving high yields in various derivatives, including 2-methoxy-5-nitropyridine (Bakke & Sletvold, 2003). Similarly, Xu Bao-cai (2004) explored the synthesis of related compounds like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, starting from 2,3,5-trimethylpyridine (Xu Bao-cai, 2004).

Structural and Vibrational Analysis

Premkumar et al. (2015) conducted a detailed vibrational spectroscopic and structural investigation of 2-amino-6-methoxy-3-nitropyridine, a compound closely related to 2-methoxy-5-nitropyridine. Their study, which used density functional theory calculations, indicated significant non-linear optical activity and potential biomedical applications (Premkumar et al., 2015).

Molecular Interactions and Stability

In a study focused on the molecular structure and hydrogen-bonding patterns, Hernández-Paredes et al. (2016) analyzed 5-methoxy-2-nitroaniline co-crystal with 2-amino-5-nitropyridine, providing insights into the stability and interactions of these compounds (Hernández-Paredes et al., 2016).

Pharmaceutical and Biomedical Applications

Bakke et al. (2001) and Jose et al. (2018) discussed the potential of 2-methoxy-5-nitropyridine derivatives in pharmaceutical and biomedical fields. They synthesized various derivatives and examined their binding with DNA and inhibition capabilities, suggesting applications in the design of antidiabetic drugs and antimicrobial agents (Bakke et al., 2001), (Jose et al., 2018).

Safety And Hazards

2-Methoxy-5-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The global market for 2-Methoxy-5-Nitropyridine is expected to grow at a CAGR of 12.5% during the forecasted period . It is anticipated to reach a revised size of USD XX million by 2030 .

Relevant Papers The paper titled “Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni” discusses the use of 2-Methoxy-5-nitropyridine in the synthesis of pyrrolopyridones as a potential protein tyrosine kinase inhibitor .

properties

IUPAC Name

2-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O3/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPLOZFIOAEYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202868
Record name 2-Methoxy-5-nitropyridine
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitropyridine

CAS RN

5446-92-4
Record name 6-Methoxy-3-nitropyridine
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Record name 2-Methoxy-5-nitropyridine
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Record name 2-Methoxy-5-nitropyridine
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Record name 2-methoxy-5-nitropyridine
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Synthesis routes and methods

Procedure details

To a stirred solution of 10 g of 2-chloro-5-nitropyridine and 2 g of dry methanol in 40 ml of dry tetrahydrofuran, 2.8 g of sodium hydride (about 60%, in oil) is added under cooling in an ice-water bath. The mixture is stirred at room temperature for 1 hour, and 30 ml of water is added. The mixture is extracted with three 40-ml portions of ethyl acetate, and the combined extracts are dried over magnesium sulfate. The solvent is distilled off to give 8.0 g of crude 2-methoxy-5-nitropyridine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
JM Bakke, I Sletvold - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
We have investigated reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt in which substitution of the sulfonate group by oxygen, nitrogen and halogen nucleophiles has …
Number of citations: 11 pubs.rsc.org
HJ Den Hertog, M Van Ammers - Recueil des Travaux …, 1955 - Wiley Online Library
The nitration of 2‐hydroxypyridine‐N‐oxide, according to Lott and Shaw 3), has been repeated. The same nitration product as described by these authors was obtained; a new proof of …
Number of citations: 27 onlinelibrary.wiley.com
JM Bakke, HSH Gautuna, C Rømmingb… - Arkivoc, 2001 - pdfs.semanticscholar.org
… The crude products proved difficult to purify efficiently due to inorganic impurities, but substitution of the sulfonyl group in 2 with methanol yielded 2-methoxy-5nitropyridine (6) in 44, 42 …
Number of citations: 4 pdfs.semanticscholar.org
NM Chung, H Tieckelmann - The Journal of Organic Chemistry, 1970 - ACS Publications
… 2-Methoxy-5-nitropyridine.—A cold solution of freshly cut sodium (1.45 g, 0.063 mol) in 50 … These compounds were prepared by the method used for 2-methoxy-5-nitropyridine. The 2-…
Number of citations: 80 pubs.acs.org
Y Ahmad, DH Hey - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… 2-Chloro-5-nitropyridine (I) was converted successively into 2-methoxy-5-nitropyridine … A solution of 2-methoxy-5-nitropyridine (Friedman, Braitberg, Tolstoouhov, and Tisza, ihid., p. g.) …
Number of citations: 19 pubs.rsc.org
K Samir, C Kamlesh, M Santanu, S Rajiv… - Research Journal of …, 2011 - isca.me
… Extension of this work using methanol and ethanol instead of amine gave 3-chloro-2-methoxy-5-nitropyridine and 3chloro-2-ethoxy-5-nitropyridine respectively (70-75%) and …
Number of citations: 4 isca.me
EJ Andreassen, JM Bakke, I Sletvold… - Organic & biomolecular …, 2004 - pubs.rsc.org
… 2-Methoxy-5-nitropyridine is available by a substitution reaction with 9 9 or with 2-chloro-5-… 12a might be easily made by the reaction of 2-methoxy-5-nitropyridine with t-BuOK/ClCH 2 …
Number of citations: 16 pubs.rsc.org
M Barzaghi, A Gamba, G Morosi… - The Journal of Physical …, 1978 - ACS Publications
The radical anions of 3-nitropyridine, 2-amino-3-nitropyridine, 2-amino-3-nitro-4-methylpyridine, 2-amino-3-nitro-5-methylpyridine, 2-amino-5-nitropyridine, 2-amino-3-methyl-5-…
Number of citations: 19 pubs.acs.org
K Bowden, S Prasannan - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… 0.59 for 2,4-dinitroanisole and 0.46 for 2-methoxy5-nitropyridine. The slope appears to be almost independent of the particular dipolar aprotic solvent used. For aqueous dioxane, H - …
Number of citations: 1 pubs.rsc.org
K Bowden, S Prasannan, RJ Ranson - Journal of the Chemical Society …, 1987 - pubs.rsc.org
The rate coefficients for the alkaline hydrolysis of a series of 2-substituted 3- and 5-nitropyridines, 4-nitropyridine N-oxide, and 2- and 4-substituted pyridine methiodides in aqueous …
Number of citations: 4 pubs.rsc.org

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